molecular formula C7H13NO2S B12503461 S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate

S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate

Cat. No.: B12503461
M. Wt: 175.25 g/mol
InChI Key: LNFXKCGSHVTOTK-UHFFFAOYSA-N
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Description

S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a dimethylamino group, a ketone group, and a thioester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate typically involves the reaction of 3-(dimethylamino)-1-propanol with ethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester. The process may involve the use of dehydrating agents to facilitate the esterification reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of catalysts such as lead acetate has been reported to enhance the reaction rate and yield . The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thioester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the thioester group under basic or acidic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Chemistry: In organic synthesis, S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds .

Biology: The compound has potential applications in the development of biologically active molecules. It can be used in the synthesis of enzyme inhibitors and receptor modulators.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a suitable scaffold for the design of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties such as increased thermal stability or enhanced mechanical strength .

Mechanism of Action

The mechanism of action of S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The thioester linkage is susceptible to hydrolysis, releasing ethanethiol, which can further interact with cellular components. The compound may modulate enzyme activity or receptor function through these interactions .

Comparison with Similar Compounds

  • S-(3-(Dimethylamino)-1-propyl) ethanethioate
  • S-(3-(Dimethylamino)-2-oxopropyl) ethanethioate
  • S-(3-(Dimethylamino)-3-hydroxypropyl) ethanethioate

Uniqueness: S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate is unique due to the presence of both a ketone and a thioester group in its structure. This combination of functional groups allows for a diverse range of chemical reactions and applications. The compound’s ability to undergo oxidation, reduction, and substitution reactions makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

S-[3-(dimethylamino)-3-oxopropyl] ethanethioate

InChI

InChI=1S/C7H13NO2S/c1-6(9)11-5-4-7(10)8(2)3/h4-5H2,1-3H3

InChI Key

LNFXKCGSHVTOTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC(=O)N(C)C

Origin of Product

United States

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